Glucocerebrosides

説明

特性

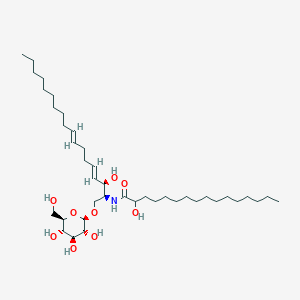

IUPAC Name |

2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-BEYQCJBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Novel Glucocerebroside Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosides (GlcCer), the simplest class of glycosphingolipids, are integral components of cellular membranes and key intermediates in lipid metabolism.[1] Comprising a ceramide backbone linked to a glucose moiety, their structural diversity arises from variations in the fatty acid and sphingoid base composition of the ceramide portion, leading to a multitude of isoforms.[2] These isoforms are not functionally redundant; their specific structures can influence membrane properties, cell signaling, and the pathogenesis of diseases such as Gaucher disease and Parkinson's disease.[3][4] The discovery and characterization of novel GlcCer isoforms are therefore critical for understanding their physiological roles and for identifying new therapeutic targets. This technical guide provides an in-depth overview of the state-of-the-art workflow for the discovery of novel GlcCer isoforms, presenting detailed experimental protocols for lipid extraction, chromatographic separation, and mass spectrometric analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, quantify, and structurally elucidate these complex lipids.

Introduction to this compound (GlcCer)

Structure and Function

Glucocerebroside, also known as glucosylceramide (GlcCer), is a glycosphingolipid consisting of a ceramide molecule linked to a single glucose residue via a β-glycosidic bond.[1] The ceramide itself is composed of a long-chain sphingoid base, such as sphingosine, esterified to a fatty acid.[5] GlcCer is a fundamental building block of eukaryotic cell membranes, where it contributes to structural integrity and fluidity.[1] Beyond its structural role, GlcCer is involved in critical cellular processes, including cell adhesion, migration, and signaling pathways.[1] It also serves as the precursor for the biosynthesis of hundreds of more complex glycosphingolipids, such as gangliosides and globosides.[1][5]

The Concept of GlcCer Isoforms

The term "isoform" in the context of this compound refers to the structural heterogeneity within the ceramide backbone. This diversity is primarily generated by variations in:

-

Fatty Acid Chain Length: Typically ranging from C16 to C26.

-

Fatty Acid Saturation: Containing saturated, monounsaturated, or polyunsaturated acyl chains.

-

Sphingoid Base Composition: Variations in the length and hydroxylation of the sphingoid base.

These structural variations give rise to a vast number of distinct molecular species, or isoforms, each with potentially unique physical properties and biological functions.[2]

Biosynthesis and Catabolism

GlcCer metabolism is a tightly regulated process. Synthesis occurs primarily in the Golgi apparatus, catalyzed by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), which transfers a glucose molecule from UDP-glucose to a ceramide backbone.[1][5] The degradation of GlcCer occurs in the lysosome, where the enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase), hydrolyzes the glycosidic bond to release glucose and ceramide.[2][5]

Role in Health and Disease

Disruptions in GlcCer metabolism are linked to severe human pathologies. Inherited deficiency of the GCase enzyme, caused by mutations in the GBA1 gene, leads to the lysosomal accumulation of GlcCer and its deacylated form, glucosylsphingosine.[4][6] This accumulation is the hallmark of Gaucher disease, the most common lysosomal storage disorder, characterized by symptoms such as hepatosplenomegaly, anemia, and, in some forms, severe neurological impairment.[1] Furthermore, heterozygous mutations in the GBA1 gene represent the most significant genetic risk factor for Parkinson's disease, linking aberrant GlcCer metabolism to neurodegeneration.[1][4]

Workflow for Novel Isoform Discovery

The discovery of novel GlcCer isoforms follows a systematic analytical workflow. This process begins with the extraction of total lipids from a biological sample, followed by enrichment of the glycolipid fraction, separation of individual isoforms using liquid chromatography, and finally, identification and structural elucidation by tandem mass spectrometry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 3. Glucocerebroside - Wikipedia [en.wikipedia.org]

- 4. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glucocerebroside Synthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthesis and degradation pathways of glucocerebroside, a critical sphingolipid implicated in cellular function and the pathogenesis of lysosomal storage disorders, most notably Gaucher disease. This document details the enzymatic processes, regulatory mechanisms, and key methodologies for studying these pathways, intended to serve as a valuable resource for researchers and professionals in drug development.

Glucocerebroside: Structure and Significance

Glucocerebroside, also known as glucosylceramide (GlcCer), is a glycosphingolipid composed of a ceramide backbone (a sphingosine (B13886) molecule linked to a fatty acid) and a single glucose moiety.[1] These molecules are integral components of cellular membranes, particularly abundant in the brain, and play crucial roles in various cellular processes, including signal transduction and membrane integrity.[1] Dysregulation of glucocerebroside metabolism is a hallmark of Gaucher disease, an autosomal recessive disorder resulting from a deficiency in the enzyme glucocerebrosidase.[2]

The Synthesis of Glucocerebroside: A Golgi-Centered Process

The biosynthesis of glucocerebroside is a fundamental cellular process that occurs on the cytosolic face of the Golgi apparatus.[3][4] This pathway is primarily governed by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).

The core reaction is as follows:

Ceramide + UDP-glucose → Glucocerebroside + UDP

Key Enzyme:

-

Glucosylceramide Synthase (UGCG/GCS): This transmembrane enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucocerebroside.[3][4] UGCG is a critical regulatory point in the biosynthesis of most glycosphingolipids.

Regulation of Glucocerebroside Synthesis

The expression and activity of UGCG are tightly regulated at both the transcriptional and post-transcriptional levels, ensuring cellular homeostasis of glycosphingolipids.

-

Transcriptional Regulation: The promoter region of the UGCG gene contains binding sites for various transcription factors, including Sp1, which plays a significant role in its constitutive expression.[5][6][7] Other factors, such as NF-κB, have also been implicated in regulating UGCG expression, particularly in the context of inflammation and cancer.[5]

-

Post-Translational Modification: While less is known about the post-translational modifications of UGCG itself, the availability of its substrate, ceramide, is a key regulatory factor. Ceramide levels are controlled by a complex network of enzymes involved in sphingolipid metabolism.

Signaling Pathway for Glucocerebroside Synthesis

Caption: Glucocerebroside synthesis pathway in the Golgi apparatus.

The Degradation of Glucocerebroside: A Lysosomal Catabolic Pathway

The breakdown of glucocerebroside occurs within the lysosome, the cell's primary recycling center. This catabolic process is essential for maintaining cellular lipid balance and is critically dependent on the lysosomal hydrolase, acid β-glucosidase, commonly known as glucocerebrosidase (GCase).

The core reaction is as follows:

Glucocerebroside + H₂O → Ceramide + Glucose

Key Enzyme and Cofactor:

-

Glucocerebrosidase (GCase): Encoded by the GBA1 gene, GCase is a soluble lysosomal enzyme that catalyzes the hydrolysis of the β-glycosidic linkage in glucocerebroside, releasing ceramide and glucose.[8]

-

Saposin C: A small glycoprotein (B1211001) that acts as an essential activator for GCase. Saposin C facilitates the interaction between the membrane-bound glucocerebroside and the soluble GCase enzyme within the lysosome.

Trafficking and Regulation of Glucocerebrosidase (GCase)

The proper functioning of GCase is contingent on its correct synthesis, folding, and trafficking from the endoplasmic reticulum (ER) to the lysosome.

-

ER to Lysosome Trafficking: GCase is synthesized in the ER and requires proper folding, often assisted by chaperone proteins.[8] Its transport to the lysosome is primarily mediated by the lysosomal integral membrane protein 2 (LIMP-2), which acts as a specific receptor for GCase, guiding it through the Golgi apparatus to the lysosome.[8]

-

Transcriptional Regulation of GBA1: The expression of the GBA1 gene is influenced by various factors, including cellular stress and the unfolded protein response (UPR).

-

Post-Translational Regulation: GCase undergoes several post-translational modifications, including glycosylation, which are crucial for its stability and proper folding.[8] Misfolded GCase due to mutations can be targeted for degradation by the ubiquitin-proteasome system.[9]

Signaling Pathway for Glucocerebroside Degradation

Caption: Glucocerebroside degradation pathway in the lysosome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and substrates in the glucocerebroside synthesis and degradation pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism/Cell Type | Conditions |

| Glucosylceramide Synthase (UGCG) | Ceramide (d7) | 19.3 µM | N/A | HEK-UGCG homogenate | Saturating UDP-Glucose (15 mM) |

| Glucocerebrosidase (GCase) | 4-MUG | 768 µM | 1.56 pmol/min | Recombinant Human | "Blue" assay conditions |

| Glucocerebrosidase (GCase) | 4-MUG | 33.0 µM | 7.11 pmol/min | Recombinant Human | "Red" assay conditions |

Note: N/A indicates data not available from the provided search results. 4-MUG (4-Methylumbelliferyl-β-D-glucopyranoside) is a synthetic fluorogenic substrate.[10]

Table 2: Substrate and Metabolite Concentrations

| Metabolite | Condition | Tissue/Fluid | Concentration |

| Glucosylceramide (GlcCer) | Normal | Plasma | 5.7 µM (median) |

| Glucosylceramide (GlcCer) | Gaucher Disease (Type 1) | Plasma | 17.9 µM (median) |

| Glucosylsphingosine (B128621) (GlcSph) | Normal | Plasma | 1.3 nM (median) |

| Glucosylsphingosine (GlcSph) | Gaucher Disease (Type 1) | Plasma | 230.7 nM (median) |

| Glucosylceramide (GlcCer) | Gaucher Macrophages (N370S/N370S) | Cultured Cells | 2.0 ± 0.75-fold higher than control |

| Glucosylceramide (GlcCer) | Gaucher Macrophages (N370S/N370S) + Erythrocyte Ghosts | Cultured Cells | 3.2 ± 0.8-fold higher than control |

| Glucosylsphingosine (GlcSph) | Gaucher Macrophages (N370S/N370S) | Cultured Cells | 2.8-fold higher than control |

Note: Concentrations can vary significantly based on the specific Gaucher disease mutation and patient phenotype.[2][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study glucocerebroside metabolism.

Measurement of Glucocerebrosidase (GCase) Activity in Leukocytes

This protocol is adapted from standard fluorometric assays for diagnosing Gaucher disease.

Materials:

-

Whole blood collected in EDTA tubes

-

Dextran (B179266) solution (6%)

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque

-

Lysis buffer (e.g., 0.2% Triton X-100 in distilled water)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in citrate-phosphate buffer, pH 5.4)

-

Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4)

-

4-Methylumbelliferone (4-MU) standard solution

-

Fluorometer (Excitation: 360 nm, Emission: 445 nm)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Leukocyte Isolation:

-

Mix whole blood with 6% dextran and allow erythrocytes to sediment.

-

Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge to separate mononuclear cells.

-

Wash the cell pellet with HBSS.

-

-

Cell Lysis:

-

Resuspend the leukocyte pellet in lysis buffer.

-

Incubate on ice to ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay.

-

-

Enzyme Assay:

-

In a microplate, add a specific volume of cell lysate.

-

Add the 4-MUG substrate solution to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the liberated 4-MU using a fluorometer.

-

-

Data Analysis:

-

Generate a standard curve using the 4-MU standard solution.

-

Calculate the GCase activity in the samples based on the standard curve and normalize to the protein concentration (e.g., in nmol/hr/mg protein).

-

Glucosylceramide Synthase (GCS/UGCG) Activity Assay

This protocol is based on the use of a fluorescently labeled ceramide substrate and analysis by thin-layer chromatography (TLC).[13]

Materials:

-

Cell lysate from cultured cells

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

Assay buffer (e.g., HEPES buffer, pH 7.4, containing MgCl₂)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform (B151607):methanol (B129727):water mixture)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine cell lysate, fluorescently labeled ceramide, and UDP-glucose in the assay buffer.

-

Incubate at 37°C for a defined period.

-

-

Lipid Extraction:

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

TLC Analysis:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.

-

-

Detection and Quantification:

-

Visualize the separated lipids under UV light or using a fluorescence imager.

-

Quantify the intensity of the product spot to determine GCS activity.

-

Lipid Extraction and Quantification of Glucosylceramide by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of glucosylceramide from biological samples.[14]

Materials:

-

Biological sample (e.g., plasma, cell pellet)

-

Internal standard (e.g., isotopically labeled glucosylceramide)

-

Chloroform

-

Methanol

-

Water

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or resuspend cell pellets.

-

Add the internal standard to the sample.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a mixture of chloroform and methanol to the sample.

-

Vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Processing:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto an appropriate liquid chromatography column for separation of different lipid species.

-

Analyze the eluting lipids using a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify glucosylceramide and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of glucosylceramide in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

-

Drug Development and Therapeutic Strategies

The understanding of glucocerebroside metabolism has paved the way for the development of therapies for Gaucher disease.

Enzyme Replacement Therapy (ERT)

ERT involves the intravenous infusion of a recombinant form of GCase to supplement the deficient enzyme in patients. This has been a standard of care for Gaucher disease type 1.

Substrate Reduction Therapy (SRT)

SRT aims to decrease the production of glucocerebroside by inhibiting UGCG.[15] This approach reduces the amount of substrate that accumulates in the lysosomes. Oral SRTs are available for certain adult patients with Gaucher disease type 1.[15]

Pharmacological Chaperone Therapy (PCT)

PCT utilizes small molecules that bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its residual activity. This is an area of active research.

Experimental Workflow for Drug Screening

Caption: A generalized workflow for the development of drugs targeting glucocerebroside metabolism.

This guide provides a foundational understanding of the synthesis and degradation of glucocerebroside. Further research into the intricate regulatory networks and the development of novel therapeutic strategies will continue to advance our ability to treat diseases associated with imbalances in this critical metabolic pathway.

References

- 1. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity of transcriptional regulation by the zinc finger transcription factors Sp1, Sp3, and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of the Ubiquitously Expressed Transcription Factor Sp1 in Tissue-specific Transcriptional Regulation and in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Targeting Protein Clearance Pathways in GBA1-associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. uaf.edu [uaf.edu]

- 13. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 14. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 15. gaucherdisease.org [gaucherdisease.org]

The Intricate Role of Glucocerebrosides in Cellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosides (GlcCer), a class of glycosphingolipids, are integral components of cellular membranes and critical precursors for complex glycosphingolipids. Beyond their structural roles, GlcCer and its metabolites are emerging as pivotal players in a multitude of cellular signaling cascades. Dysregulation of GlcCer metabolism, notably in Gaucher disease, the most common lysosomal storage disorder, underscores their importance in cellular homeostasis and highlights their potential as therapeutic targets. This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Introduction

This compound, or glucosylceramides, consist of a ceramide lipid backbone linked to a single glucose moiety.[1] Their synthesis primarily occurs on the cytosolic face of the Golgi apparatus, while their degradation is predominantly carried out within the lysosome by the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene.[1] A non-lysosomal β-glucosidase, GBA2, also contributes to GlcCer hydrolysis at the endoplasmic reticulum and Golgi.[2][3] The balance of GlcCer synthesis and breakdown is crucial, as its accumulation, or the accumulation of its deacylated form, glucosylsphingosine (B128621) (GlcSph), can trigger a cascade of pathological signaling events.[4][5] This guide will delve into the multifaceted roles of these molecules in cellular signaling, providing a comprehensive resource for researchers in the field.

Glucocerebroside Metabolism: A Tightly Regulated Process

The cellular levels of this compound are meticulously controlled by the coordinated action of synthetic and degradative enzymes.

Synthesis

Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, forming GlcCer.[1] This reaction is a critical control point in the biosynthesis of most glycosphingolipids.

Degradation

-

Lysosomal Degradation: The primary route for GlcCer catabolism is through the lysosomal enzyme GCase (also known as GBA1).[6] Mutations in the GBA1 gene lead to GCase deficiency and the accumulation of GlcCer and GlcSph, the hallmark of Gaucher disease.[7]

-

Non-Lysosomal Degradation: GBA2 is a non-lysosomal enzyme that also hydrolyzes GlcCer.[2][3] Located at the endoplasmic reticulum and Golgi, GBA2 is thought to be involved in a separate, lysosome-independent route of GlcCer-dependent signaling.[2][8]

Diagram of Glucocerebroside Metabolism

Caption: Overview of Glucocerebroside Metabolism.

Quantitative Data on Glucocerebroside and Metabolite Levels

The accumulation of GlcCer and GlcSph is a key pathological feature of GCase deficiency. The following tables summarize quantitative data from various experimental models.

Table 1: Glucocerebroside (GlcCer) Levels in Gaucher Disease Models

| Model System | Genotype/Condition | GlcCer Level (Control) | GlcCer Level (GD Model) | Fold Change | Reference |

| Human Gaucher Patient (Type 2) Brain Microsomes | Control vs. GD | Not specified | ~10-fold higher | ~10 | [9] |

| Gaucher Patient-derived Lymphoblasts | Wild-type vs. Gaucher | 1.05 ± 0.97 µg/mg protein | 2.57 ± 0.22 µg/mg protein | ~2.5 | [10] |

| nGD Mouse Brain (VPM/VPL region, 14 days) | +/- | ~0.2 pmol/µg protein | 1.54 ± 0.37 pmol/µg protein | ~7.7 | [11] |

| GCase-deficient mouse (4L/PS-NA) brain homogenate | Wild-type vs. 4L/PS-NA | ~1.4 µg/mL | ~4.0 µg/mL | ~2.9 | [10] |

Table 2: Glucosylsphingosine (GlcSph) Levels in Gaucher Disease Models

| Model System | Genotype/Condition | GlcSph Level (Control) | GlcSph Level (GD Model) | Fold Change | Reference |

| Plasma from Type 1 Gaucher Patients | Healthy Controls vs. GD1 | 1.3 nM (median) | 230.7 nM (median) | >177 | [5] |

| SH-Sy5y cells treated with GlcSph | Untreated | Undetectable | 20 ng/mL and 200 ng/mL | N/A | |

| nGD Mouse Brain (VPM/VPL region, 14 days) | +/- | Not specified | 0.01 ± 0.002 pmol/µg protein | N/A | [11] |

| GBA1 L444P/L444P mouse brain | Wild-type vs. L444P/L444P | Not specified | "Greatly increased" | N/A | [12] |

Role in Cellular Signaling Cascades

This compound and their metabolites influence a variety of signaling pathways, impacting cell proliferation, apoptosis, inflammation, and calcium homeostasis.

Protein Kinase C (PKC) Signaling

Studies have shown a correlation between GlcCer levels and PKC activity. Inhibition of GlcCer synthesis leads to decreased PKC activity, while accumulation of GlcCer is associated with increased PKC activity.[13] However, exogenously added short-chain GlcCer has been observed to decrease the proportion of PKC in cell membranes.[14] GlcSph has also been reported to inhibit PKC.[5] The precise mechanisms and the specific PKC isoforms involved are still under investigation.

Diagram of Glucocerebroside and PKC Signaling

Caption: Modulation of PKC activity by GlcCer levels.

Receptor Tyrosine Kinase (RTK) Signaling

Glycosphingolipids, including the downstream metabolites of GlcCer like gangliosides, are known to modulate the activity of Receptor Tyrosine Kinases (RTKs) within lipid rafts.[15] For instance, the ganglioside GM3, derived from GlcCer, can inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR).[15] The v-Src tyrosine kinase has been shown to phosphorylate and up-regulate GCS activity, suggesting a feedback loop between RTK signaling and GlcCer synthesis.[16]

Calcium Homeostasis

GlcCer accumulation has been shown to augment agonist-stimulated Ca2+ release from the endoplasmic reticulum via ryanodine (B192298) receptors (RyaRs).[9] This effect is not observed with other related sphingolipids. In contrast, GlcSph can directly stimulate Ca2+ release, although not necessarily through RyaRs.[9] This disruption of calcium homeostasis may contribute to the pathophysiology of neuronopathic Gaucher disease.[9]

Diagram of Glucocerebroside and Calcium Signaling

Caption: GlcCer and GlcSph effects on calcium release.

mTOR Signaling

Recent evidence suggests a link between glycosphingolipid metabolism and the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism. The GCS inhibitor PDMP has been shown to cause the dissociation of mTOR from lysosomes, leading to its inactivation.[7][17] Furthermore, elevated levels of GlcSph in Gaucher disease iPSC-derived neurons activate mTOR complex 1 (mTORC1), which in turn interferes with lysosomal biogenesis and autophagy.[18]

Gene Expression

GlcCer and its metabolic pathway can influence the transcription of various genes. For example, increased GCS activity is associated with the upregulation of genes involved in cancer drug resistance, such as multidrug resistance 1 (MDR1).[9] In some cancer cell lines, the chemotherapeutic drug doxorubicin (B1662922) induces the transcriptional upregulation of GCS via the Sp1 transcription factor, leading to reduced ceramide-induced apoptosis.[17]

The Role of GBA2 in Non-Lysosomal Signaling

GBA2, the non-lysosomal glucosylceramidase, is an important player in cellular GlcCer metabolism, although its precise signaling roles are still being elucidated.[3][8] Located at the ER and Golgi, GBA2 is positioned to regulate a distinct pool of GlcCer from the lysosomal pathway.[2] Loss of GBA2 function leads to GlcCer accumulation and is associated with hereditary spastic paraplegia and cerebellar ataxia.[3][11] Interestingly, GBA2 activity is downregulated in cells with deficient GBA1 activity, suggesting a potential feedback mechanism between the two enzymes.[6]

Glucosylsphingosine: A Potent Signaling Molecule

Glucosylsphingosine (GlcSph), the deacylated form of GlcCer, is not merely a byproduct of GlcCer metabolism but a bioactive lipid with potent signaling properties. It is considered a key biomarker for Gaucher disease.[5] GlcSph has been shown to:

-

Promote the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[4]

-

Induce mitochondrial dysfunction and oxidative stress.

-

Cause lysosomal membrane permeabilization and cell death.[5]

-

Activate inflammatory signaling pathways.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying glucocerebroside metabolism and signaling.

Quantification of this compound by LC-MS/MS

Objective: To quantify the levels of GlcCer and GlcSph in biological samples.

Methodology Overview:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. For plasma, perform a liquid-liquid extraction (e.g., using chloroform/methanol).[5]

-

Lipid Extraction: Extract lipids using a method such as the Bligh-Dyer procedure.[5]

-

Internal Standards: Spike samples with deuterated internal standards (e.g., d5-GluCer) for accurate quantification.[19]

-

Chromatographic Separation: Separate lipid species using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column to separate GlcCer from its isomer galactosylceramide.[19]

-

Mass Spectrometry Detection: Detect and quantify the lipid species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[19]

Workflow Diagram for LC-MS/MS Quantification

Caption: Workflow for GlcCer and GlcSph quantification.

Glucocerebrosidase (GCase) Activity Assay

Objective: To measure the enzymatic activity of GCase in cell or tissue lysates.

Methodology Overview (using 4-Methylumbelliferyl-β-D-glucopyranoside - 4-MUG):

-

Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Assay Buffer: Use a citrate-phosphate buffer at an acidic pH (typically pH 4.8-5.4) to favor lysosomal GCase activity. The buffer often contains sodium taurocholate as a detergent.[1][20]

-

Substrate: Use the fluorogenic substrate 4-MUG. GCase cleaves 4-MUG to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[1][20]

-

Inhibitor Control: To measure GBA1-specific activity, a parallel reaction is run in the presence of a GCase inhibitor, such as conduritol B epoxide (CBE).[1]

-

Incubation: Incubate the lysates with the substrate at 37°C.

-

Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH, pH 10.8).[20]

-

Fluorescence Measurement: Measure the fluorescence of the product 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).[20]

-

Quantification: Calculate GCase activity based on a standard curve of 4-MU.

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To assess the effect of this compound on PKC activity.

Methodology Overview:

-

PKC Source: Use purified PKC isoforms or cell lysates containing PKC.

-

Assay Components: The reaction typically includes a PKC-specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a lipid cofactor mixture (e.g., phosphatidylserine (B164497) and diacylglycerol).

-

Glucocerebroside Addition: Add varying concentrations of GlcCer to the reaction mixture to assess its effect on PKC activity.

-

Incubation: Incubate the reaction at 30°C.

-

Detection of Phosphorylation: Measure the incorporation of the radiolabel into the substrate peptide, often by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies are available.[21][22]

Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation status of RTKs.

Methodology Overview (Antibody Array):

-

Cell Treatment: Treat cells with GlcCer or inhibitors of GlcCer metabolism.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Antibody Array: Incubate the cell lysates with a membrane spotted with antibodies against multiple RTKs.

-

Detection: Add a pan-phospho-tyrosine antibody conjugated to an enzyme (e.g., HRP).

-

Signal Development: Add a chemiluminescent substrate and detect the signal using an imaging system.[23]

-

Analysis: Quantify the signal intensity for each RTK to determine the relative change in phosphorylation.

Conclusion and Future Directions

This compound and their metabolites are far more than simple structural lipids; they are dynamic signaling molecules that influence a wide array of cellular processes. The accumulation of these lipids due to impaired GCase activity has profound consequences, leading to the multifaceted pathology of Gaucher disease and increasing the risk for Parkinson's disease. A deeper understanding of the specific molecular interactions between this compound and their signaling targets will be crucial for the development of novel therapeutic strategies. Future research should focus on elucidating the precise mechanisms by which these lipids modulate protein function, identifying the full spectrum of their downstream effectors, and exploring the therapeutic potential of targeting these signaling pathways in a variety of diseases. The continued development of advanced analytical techniques, such as high-resolution lipidomics and super-resolution microscopy, will undoubtedly shed further light on the intricate and vital roles of this compound in cellular signaling.

References

- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. The Enigmatic Role of GBA2 in Controlling Locomotor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a feedback loop involving β-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. GBA2 glucosylceramidase beta 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Glucosylceramide Synthase, a Key Enzyme in Sphingolipid Metabolism, Regulates Expression of Genes Accounting for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Gba2 on neuronopathic Gaucher’s disease and α-synuclein accumulation in medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Enigmatic Role of GBA2 in Controlling Locomotor Function [frontiersin.org]

- 12. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of renal epithelial cell growth by glucosylceramide. Association with protein kinase C, sphingosine, and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic effects of short-chain ceramide and glucosylceramide on sphingolipids and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tyrosine-phosphorylation and activation of glucosylceramide synthase by v-Src: Its role in survival of HeLa cells against ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide reduction and transcriptional up-regulation of glucosylceramide synthase through doxorubicin-activated Sp1 in drug-resistant HL-60/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. 7tmantibodies.com [7tmantibodies.com]

- 20. Glucosylceramide synthesis and synthase expression protect against ceramide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 22. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to Investigating Glucocerebroside Metabolism in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of glucocerebroside metabolism in neuronal cells. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to investigate this critical cellular pathway and its implications in neurodegenerative diseases.

Introduction to Glucocerebroside Metabolism in Neurons

Glucocerebroside (GlcCer), a simple glycosphingolipid, plays a crucial role in the structural integrity and signaling functions of neuronal cell membranes.[1] The precise regulation of its metabolism is vital for neuronal health, and dysregulation is strongly linked to severe neurological disorders. The core of this metabolic pathway involves the synthesis of GlcCer in the Golgi apparatus and its degradation within the lysosomes.[1]

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to the lysosomal storage disorder Gaucher disease (GD).[2][3] The neuronopathic forms of GD are characterized by the accumulation of GlcCer and its deacylated form, glucosylsphingosine (B128621) (GlcSph), in neuronal cells, leading to progressive neurodegeneration.[4][5] Furthermore, there is a well-established genetic link between GBA1 mutations and an increased risk for Parkinson's disease (PD) and other synucleinopathies, highlighting the broader significance of this metabolic pathway in neurodegenerative research.[6][7]

This guide will delve into the key enzymes, pathways, and their cellular consequences, providing detailed experimental protocols and quantitative data to facilitate further investigation.

Core Metabolic Pathways

The metabolism of glucocerebroside in neuronal cells is a tightly regulated process involving both synthesis and degradation.

Anabolism: Synthesis of Glucocerebroside

Glucocerebroside is synthesized in the Golgi apparatus by the enzyme glucosylceramide synthase (GCS) , encoded by the UGCG gene.[1][8] GCS catalyzes the transfer of a glucose molecule from UDP-glucose to a ceramide backbone.[1] This foundational step is not only crucial for the production of GlcCer but also serves as the entry point for the synthesis of more complex glycosphingolipids, such as gangliosides, which are abundant in neuronal membranes and essential for various signaling events.[1][9]

Catabolism: Lysosomal Degradation of Glucocerebroside

The breakdown of glucocerebroside occurs primarily in the lysosomes and is catalyzed by the enzyme glucocerebrosidase (GCase) , also known as acid β-glucosidase, which is encoded by the GBA1 gene.[2][10] GCase hydrolyzes GlcCer into ceramide and glucose.[11] The optimal acidic pH of the lysosome is crucial for GCase activity.[12]

Deficiency in GCase activity, due to mutations in the GBA1 gene, leads to the accumulation of GlcCer and GlcSph within the lysosomes of various cells, including neurons.[5][12] This accumulation is a hallmark of Gaucher disease and is implicated in the pathogenesis of GBA-associated Parkinson's disease.[4][7]

The Interplay with α-Synuclein and Neurodegeneration

A critical area of research is the reciprocal relationship between GCase and α-synuclein, the protein central to Parkinson's disease pathology. Evidence suggests a bidirectional negative feedback loop where reduced GCase activity leads to the accumulation of α-synuclein, and conversely, aggregated α-synuclein can inhibit GCase function.[7][11] This interaction is thought to occur within the lysosome, where α-synuclein is partially degraded.[11]

Mutations in GBA1 that reduce GCase activity can impair the lysosomal degradation of α-synuclein, leading to its accumulation and aggregation into Lewy bodies, a pathological hallmark of Parkinson's disease.[7][11] The accumulation of GlcCer and GlcSph may also directly promote the formation of toxic α-synuclein oligomers.[7]

Quantitative Data on Glucocerebroside Metabolism

The following tables summarize key quantitative data related to glucocerebroside metabolism in neuronal contexts, compiled from various studies.

Table 1: Glucocerebroside and Glucosylsphingosine Levels in Health and Disease

| Analyte | Model/Condition | Brain Region | Concentration (µmol/kg wet weight) | Reference |

| Glucosylceramide | Normal Human | Cerebral Cortex | ~1.75 - 7 | [4] |

| Gaucher Disease Type II | Cerebral Cortex | 140 - 530 | [4] | |

| Gaucher Disease Type III | Cerebral Cortex | 37 - 65 | [4] | |

| Gaucher Disease Type II | Cerebellar Cortex | 51 - 450 | [4] | |

| Gaucher Disease Type III | Cerebellar Cortex | 59 - 1750 | [4] | |

| Glucosylsphingosine | Normal Human | Brain | Not Detected | [4] |

| Gaucher Disease Type II | Cerebral Cortex | 3.8 - 8.8 | [4] | |

| Gaucher Disease Type III | Cerebral Cortex | 0.8 - 4.6 | [4] | |

| Gaucher Disease Type II | Cerebellar Cortex | 3.9 - 12.3 | [4] | |

| Gaucher Disease Type III | Cerebellar Cortex | 1.4 - 6.3 | [4] |

Table 2: Glucocerebrosidase (GCase) Enzyme Kinetics and Activity

| Parameter | Source | Substrate | Value | Reference |

| Km | Human Leukocytes | p-nitrophenyl-β-D-glucopyranoside | 12.6 mM | [13][14] |

| Vmax | Human Leukocytes | p-nitrophenyl-β-D-glucopyranoside | 333 U/mg | [13][14] |

| Relative GCase Activity | Immortalized gba+/+ mouse neurons | - | 93.44 ± 12.26% | [12] |

| Immortalized gba-/- mouse neurons | - | 3.40 ± 0.36% | [12] | |

| iPSC-derived dopaminergic neurons (GBA N370S) | 4-MUG | ~25-50% decrease vs. control | [15] |

Note: Enzyme kinetic values can vary significantly based on the enzyme source, substrate, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate glucocerebroside metabolism in neuronal cells.

Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS

This protocol outlines the extraction and analysis of GlcCer and GlcSph from neuronal tissue or cell pellets using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[10][16]

Materials:

-

Neuronal tissue or cell pellet

-

Homogenizer (e.g., Precellys 24)

-

Methanol (B129727), Chloroform (B151607), Water (HPLC grade)

-

Internal standards (e.g., isotopically labeled GlcCer and GlcSph)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize the weighed tissue or cell pellet in a defined volume of ice-cold methanol or PBS.[9][17]

-

Lipid Extraction:

-

Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the homogenate.[17][18]

-

Add the internal standards.

-

Vortex thoroughly and incubate to ensure complete extraction.

-

Induce phase separation by adding water or a saline solution.[18]

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Collect the lower organic phase containing the lipids.[17]

-

-

Sample Cleanup (Optional but Recommended):

-

Use SPE cartridges to remove interfering substances and enrich the analytes of interest.[19]

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for injection.

-

Separate the lipids using a suitable HPLC column (e.g., HILIC).

-

Perform detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Measurement of Glucocerebrosidase (GCase) Activity in Cultured Neuronal Cells

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.[3][20]

Materials:

-

Cultured neuronal cells

-

Lysis buffer (e.g., containing Triton X-100)

-

Fluorogenic GCase substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) or PFB-FDGlu)[3][15]

-

GCase inhibitor (e.g., Conduritol B epoxide - CBE) for negative control[3]

-

Stop solution (e.g., glycine-carbonate buffer, pH 10.7)

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Harvest and wash cultured neuronal cells.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

For each sample, prepare two reactions: one with and one without the GCase inhibitor (CBE).

-

Add a defined amount of cell lysate to a reaction buffer containing the fluorogenic substrate.

-

Incubate at 37°C for a specific time (e.g., 60 minutes).

-

-

Stopping the Reaction:

-

Add the stop solution to terminate the reaction and enhance the fluorescence of the product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~365/445 nm for 4-MU).

-

-

Calculation of GCase Activity:

-

Subtract the fluorescence reading of the inhibited sample from the uninhibited sample to determine the specific GCase activity.

-

Normalize the activity to the protein concentration and incubation time.

-

Immunofluorescence Staining of Lysosomes in Neuronal Cells

This protocol allows for the visualization of lysosomes in cultured neurons to assess their morphology and number, which can be altered in conditions of lysosomal storage.[2][21]

Materials:

-

Cultured neuronal cells on coverslips or imaging plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with Triton X-100 or saponin)

-

Blocking buffer (e.g., PBS with BSA and/or serum)

-

Primary antibody against a lysosomal marker (e.g., anti-LAMP1)[21]

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation:

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[2]

-

-

Permeabilization:

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[21]

-

-

Blocking:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for at least 30 minutes.[21]

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibody (e.g., anti-LAMP1) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[21]

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Alpha-Synuclein (B15492655) Aggregation Assay in Neuronal Cells

This assay is designed to assess the aggregation of α-synuclein in neuronal cell models, which can be induced by various factors, including GCase deficiency.[6][22][23]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) potentially overexpressing α-synuclein.[6]

-

Pre-formed α-synuclein fibrils (PFFs) to seed aggregation (optional).[23]

-

Fixation and permeabilization reagents as in the immunofluorescence protocol.

-

Primary antibody against α-synuclein (total or phospho-specific, e.g., pS129).

-

Fluorescently labeled secondary antibody.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with compounds of interest or introduce genetic modifications (e.g., GBA1 knockdown).

-

(Optional) Add PFFs to the culture medium to induce the aggregation of endogenous α-synuclein.[23]

-

-

Immunostaining for α-Synuclein Aggregates:

-

Fix, permeabilize, and block the cells as described in the immunofluorescence protocol.

-

Incubate with a primary antibody that recognizes aggregated or phosphorylated α-synuclein.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number and size of α-synuclein aggregates per cell using image analysis software.

-

Conclusion

The investigation of glucocerebroside metabolism in neuronal cells is a rapidly evolving field with profound implications for understanding and treating neurodegenerative diseases. The intricate balance of GlcCer synthesis and degradation, the critical role of GCase, and the complex interplay with α-synuclein provide multiple avenues for research and therapeutic intervention. This technical guide offers a foundational framework, including key quantitative data and detailed experimental protocols, to empower researchers to explore this vital area of neuroscience. The continued elucidation of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies for Gaucher disease, Parkinson's disease, and other related neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunofluorescence of endolysosomal markers in human iNeurons [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Accumulation of glucosylceramide and glucosylsphingosine (psychosine) in cerebrum and cerebellum in infantile and juvenile Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. innoprot.com [innoprot.com]

- 7. GBA1 mutations: Prospects for Exosomal Biomarkers in α-Synuclein Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Lipidomic Profiling of Neuronal Lipid Droplets: Unveiling the Lipid Landscape for insights into Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homogenizers.net [homogenizers.net]

- 10. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbenotes.com [microbenotes.com]

- 19. amicusrx.com [amicusrx.com]

- 20. Measurement of GCase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]

- 22. biophysics-reports.org [biophysics-reports.org]

- 23. Alpha-Synuclein Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

Physicochemical Properties of Synthetic Glucosylceramides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramides (GlcCers) are a class of glycosphingolipids that play a pivotal role in cellular function, acting as key intermediates in glycosphingolipid metabolism, modulators of membrane biophysical properties, and active participants in signaling pathways.[1][2] Comprised of a ceramide backbone linked to a glucose molecule, these amphiphilic lipids are integral components of cellular membranes, where they contribute to the formation of lipid rafts and influence membrane fluidity.[3] The structural diversity of GlcCers, arising from variations in the fatty acid chain and sphingoid base of the ceramide moiety, gives rise to a wide range of physicochemical properties and biological activities.[3][4] Synthetic glucosylceramides are invaluable tools for elucidating the precise roles of these lipids in health and disease, offering structurally defined molecules for biophysical studies, cellular assays, and as potential therapeutic agents.[1][5] This technical guide provides a comprehensive overview of the physicochemical properties of synthetic glucosylceramides, including their synthesis, solubility, self-assembly in aqueous solutions, and interactions with lipid membranes. Detailed experimental protocols and visualizations of relevant signaling pathways are also presented to aid researchers in their investigations of this important class of lipids.

I. Synthesis of Glucosylceramides

The synthesis of glucosylceramides can be achieved through both chemical and enzymatic approaches. Chemical synthesis offers the flexibility to introduce a wide variety of modifications to both the ceramide backbone and the glucose moiety, while enzymatic synthesis provides a highly stereospecific route to the natural β-glycosidic linkage.

A. Chemical Synthesis

A common method for the chemical synthesis of β-glucosylceramides is the Koenigs-Knorr reaction, which involves the glycosylation of a ceramide acceptor with a glycosyl halide donor.[6][7] The stereoselectivity of this reaction is often controlled by the participating group at the C-2 position of the glycosyl donor.

Experimental Protocol: Koenigs-Knorr Glycosylation of a Ceramide Acceptor

This protocol describes a general procedure for the synthesis of a β-glucosylceramide using a protected glucosyl bromide as the donor and a ceramide derivative as the acceptor.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor)

-

Ceramide acceptor (with protected hydroxyl groups, if necessary)

-

Acetonitrile (anhydrous)

-

Dichloromethane (anhydrous)

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ceramide acceptor (1.1 equivalents) and the borinic acid ester catalyst (e.g., 2-aminoethyl diphenylborinate, 10 mol%) in anhydrous acetonitrile.[8]

-

Addition of Promoter and Donor: Add silver(I) oxide (1.0 equivalent) to the solution.[8] Then, add the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) at room temperature.[8]

-

Reaction: Stir the reaction mixture at room temperature for 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.[8]

-

Purification of the Protected Glucosylceramide: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the protected β-glucosylceramide.[8]

-

Deacetylation: Dissolve the purified protected glucosylceramide in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol and stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the crude product by silica gel column chromatography to obtain the final β-glucosylceramide.

B. Enzymatic Synthesis

Enzymatic synthesis utilizes glucosylceramide synthase (GCS), the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide in vivo.[9][10] This method is highly specific for the formation of the β-anomer and can be performed under mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis of Glucosylceramide

This protocol describes a general procedure for the enzymatic synthesis of glucosylceramide using a microsomal preparation containing glucosylceramide synthase.

Materials:

-

Ceramide substrate (e.g., N-octanoylsphingosine)

-

UDP-[14C]glucose (radiolabeled donor) or unlabeled UDP-glucose

-

Microsomal fraction containing glucosylceramide synthase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Detergent (e.g., Triton X-100)

-

Chloroform/methanol (2:1, v/v)

-

Scintillation cocktail (if using radiolabeled UDP-glucose)

Procedure:

-

Substrate Preparation: Prepare a solution of the ceramide substrate in a suitable solvent (e.g., ethanol) and add it to the reaction tube. Evaporate the solvent under a stream of nitrogen.

-

Reaction Mixture Assembly: To the dried ceramide, add the reaction buffer, detergent, and the microsomal preparation containing glucosylceramide synthase.

-

Initiation of Reaction: Start the reaction by adding UDP-[14C]glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v). Vortex the mixture to extract the lipids.

-

Phase Separation: Add water to induce phase separation. Centrifuge the mixture and collect the lower organic phase.

-

Analysis:

-

Radiolabeled product: Evaporate the organic phase, redissolve the lipid extract in a suitable solvent, and quantify the amount of radiolabeled glucosylceramide formed using liquid scintillation counting.

-

Unlabeled product: Analyze the lipid extract by TLC or LC-MS to identify and quantify the glucosylceramide product.

-

II. Physicochemical Properties

The physicochemical properties of synthetic glucosylceramides are largely determined by the structure of the ceramide moiety, particularly the length and degree of saturation of the acyl chain, as well as the structure of the sphingoid base.

A. Solubility

Glucosylceramides are amphiphilic molecules with a polar glucose headgroup and a nonpolar ceramide tail. Their solubility is therefore dependent on the solvent system. Generally, they have limited solubility in polar solvents like water and better solubility in organic solvents and mixtures.

| Synthetic Glucosylceramide | Solvent System | Solubility | Reference |

| N-Dodecanoyl-NBD-ceramide trihexoside | Chloroform/methanol (2:1, v/v), DMSO, hot methanol | Soluble | [11] |

| General Sphingolipids | Chloroform/methanol/water | Universal solvent for analytical testing | [12] |

| General Sphingolipids | DMF, DMSO | Most are soluble | [13] |

| Plant Glucosylceramide | Chloroform or DMF | Little soluble | [14] |

B. Critical Micelle Concentration (CMC)

Above a certain concentration in aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules like glucosylceramides self-assemble into micelles. The CMC is an important parameter that influences the biological activity and formulation of these lipids. The CMC is dependent on the structure of the glucosylceramide, with longer acyl chains generally leading to a lower CMC.

| Synthetic Glycolipid | CMC (M) | Method | Reference |

| Mixed bovine gangliosides | ~1 x 10⁻⁸ | Gel filtration, equilibrium dialysis, band centrifugation | [15] |

| Galactosyl-N-acetylgalactosaminyl(N-acetylneuraminyl)galactosylglucosylceramide | (1-2) x 10⁻¹⁰ | Boundary centrifugation | [15] |

Experimental Protocol: Determination of CMC by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of a surfactant using a fluorescent probe like pyrene (B120774).

Materials:

-

Synthetic glucosylceramide

-

Pyrene (fluorescent probe)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of the synthetic glucosylceramide with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each glucosylceramide solution, ensuring the final pyrene concentration is low (e.g., 1 µM). Evaporate the organic solvent.

-

Equilibrate the solutions by incubating them for a period of time (e.g., overnight) at a controlled temperature.

-

Measure the fluorescence emission spectrum of pyrene in each solution. The excitation wavelength is typically around 335 nm.

-

Analyze the data: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum as a function of the logarithm of the glucosylceramide concentration. The CMC is determined from the inflection point of this plot.

C. Interaction with Lipid Membranes and Thermotropic Properties

Glucosylceramides integrate into lipid bilayers and can significantly alter their biophysical properties. They are known to increase the order of the lipid acyl chains and can induce the formation of gel-phase domains within a fluid phospholipid membrane. These effects are dependent on the structure of the glucosylceramide and the composition of the host membrane.

Differential scanning calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid membranes and the effect of incorporated molecules like glucosylceramides. DSC measures the heat flow associated with phase transitions, providing information on the transition temperature (Tm) and the enthalpy of the transition (ΔH).

| Lipid System | Tm (°C) | ΔH (kcal/mol) | Reference |

| DPPC (fully hydrated) | 41.4 | 6.7 | [16] |

| DOPC/PCer (4:1) | ~18 and ~34 | 9.3 (total) | [17] |

| POPC/PCer/Cholesterol (4:1:1) | - | 8 | [17] |

| POPC/PCer/Cholesterol (9:1:4) | - | 4.3 | [17] |

Experimental Protocol: Differential Scanning Calorimetry of Liposomes

This protocol outlines the general steps for analyzing the thermotropic behavior of liposomes containing a synthetic glucosylceramide.

Materials:

-

Host phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC)

-

Synthetic glucosylceramide

-

Organic solvent (e.g., chloroform/methanol)

-

Aqueous buffer

-

Differential Scanning Calorimeter

Procedure:

-

Liposome (B1194612) Preparation:

-

Co-dissolve the host phospholipid and the synthetic glucosylceramide in an organic solvent in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer by vortexing at a temperature above the phase transition temperature of the lipids.

-

To obtain unilamellar vesicles, the liposome suspension can be subjected to sonication or extrusion.

-

-

DSC Measurement:

-

Load the liposome suspension into the sample cell of the DSC instrument.

-

Load the same buffer into the reference cell.

-

Scan the sample and reference cells over a desired temperature range at a constant scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the phase transitions of the lipid bilayer.

-

The temperature at the peak maximum is the transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

III. Signaling Pathways

Glucosylceramides are not merely structural components of membranes but also active participants in cellular signaling. They are centrally positioned in sphingolipid metabolism, and their levels can influence the balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate.

A. Role in Apoptosis

Glucosylceramide synthase (GCS) plays a crucial role in regulating apoptosis by converting pro-apoptotic ceramide into glucosylceramide.[18][19] Overexpression of GCS can lead to reduced ceramide levels and resistance to chemotherapy-induced apoptosis in cancer cells.[20] Conversely, inhibition of GCS can increase ceramide levels and sensitize cancer cells to apoptosis.[20] The Bcl-2 family of proteins, which are key regulators of apoptosis, can be influenced by the balance of sphingolipids. For instance, a decrease in GCS activity can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, thereby promoting apoptosis.[1]

Caption: Glucosylceramide's role in apoptosis regulation.

B. Role in Insulin (B600854) Resistance

Sphingolipids, including ceramides (B1148491) and their glycosylated derivatives, have been implicated in the development of insulin resistance.[2] The accumulation of certain gangliosides, which are synthesized from glucosylceramide, can impair insulin signaling by interfering with the insulin receptor.[21] Specifically, the ganglioside GM3 has been shown to interact with the insulin receptor, leading to its displacement from membrane microdomains and reduced downstream signaling.[2] Ceramides themselves can also contribute to insulin resistance by inhibiting key components of the insulin signaling pathway, such as Akt/PKB.[22]

Caption: Glucosylceramide's contribution to insulin resistance.

IV. Structure-Activity Relationships

The biological activity of synthetic glucosylceramides is intimately linked to their chemical structure. Variations in the acyl chain length, degree of saturation, and the structure of the sphingoid base can profoundly impact their physicochemical properties and their interactions with proteins and membranes.

-

Acyl Chain Length: The length of the fatty acid chain influences the hydrophobicity of the glucosylceramide, which in turn affects its CMC, solubility, and interaction with lipid bilayers. For instance, glycolipid transfer protein (GLTP) shows a preference for binding and transferring glucosylceramides with shorter acyl chains (C8, C12, C16) compared to those with longer chains (C18, C20, C24).[23] In model membranes, saturated ceramides with different acyl chain lengths have distinct effects on the morphology and size of gel domains.[24]

-

Acyl Chain Unsaturation: The presence of double bonds in the acyl chain generally increases the fluidity of the lipid and can reduce its ability to form highly ordered gel domains in membranes.[24]

-

Sphingoid Base Structure: The structure of the sphingoid base, including the presence of hydroxyl groups or double bonds, also plays a critical role in the biological activity of glucosylceramides. For example, the sphingoid base moiety of pineapple-derived glucosylceramide has been shown to be responsible for its anti-allergic effects.[25]

V. Analytical Techniques

A variety of analytical techniques are employed for the characterization and quantification of synthetic glucosylceramides.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of glucosylceramides. Normal-phase HPLC can be used to separate different classes of lipids, while reversed-phase HPLC can separate individual molecular species based on their hydrophobicity. Fluorescence detection, often coupled with the use of fluorescently labeled glucosylceramides (e.g., NBD-labeled), provides high sensitivity.

Experimental Workflow: HPLC Analysis of Glucosylceramides

Caption: General workflow for HPLC analysis of GlcCer.

B. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of glucosylceramide species. Electrospray ionization (ESI) is a commonly used ionization technique. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Experimental Protocol: LC-MS/MS Analysis of Glucosylceramides

This protocol provides a general outline for the analysis of glucosylceramides by LC-MS/MS.

Materials:

-

Lipid extract containing glucosylceramides

-

Internal standards (e.g., deuterated glucosylceramides)

-

LC-MS/MS system with an ESI source

Procedure:

-

Sample Preparation: Spike the lipid extract with a known amount of internal standard.

-

Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column) and elute with a suitable mobile phase gradient.

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of specific glucosylceramide species. This involves monitoring a specific precursor ion to product ion transition.

-

-

Data Analysis: Quantify the amount of each glucosylceramide species by comparing its peak area to that of the internal standard.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of synthetic glucosylceramides. Both ¹H and ¹³C NMR can provide information about the connectivity of atoms, the stereochemistry of the glycosidic linkage, and the conformation of the molecule.

Conclusion

Synthetic glucosylceramides are indispensable tools for advancing our understanding of the multifaceted roles of these lipids in cellular biology. This technical guide has provided a comprehensive overview of their physicochemical properties, synthesis, and methods of analysis. The provided experimental protocols and visualizations of signaling pathways are intended to serve as a valuable resource for researchers in the field. As our knowledge of the intricate functions of glucosylceramides continues to expand, the development and application of novel synthetic analogs will undoubtedly play a crucial role in unraveling the complexities of sphingolipid biology and in the development of new therapeutic strategies for a range of diseases.

References

- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramides and Glucosylceramides Are Independent Antagonists of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cholesterol interacts with all of the lipid in bilayer membranes. Implications for models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation [mdpi.com]

- 21. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucosylceramide acyl chain length is sensed by the glycolipid transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sphingoid base in pineapple glucosylceramide suppresses experimental allergy by binding leukocyte mono‐immunoglobulin‐like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Complex Glucocerebrosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosides, a class of glycosphingolipids, are integral components of cell membranes and play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Their complex structures, characterized by a ceramide lipid anchor and a glucose headgroup, can exhibit significant heterogeneity in both the fatty acid and sphingoid base composition of the ceramide moiety. This structural diversity underlies their varied biological functions and their implication in diseases such as Gaucher disease, Parkinson's disease, and certain cancers.[1] Consequently, the precise structural elucidation of complex this compound is paramount for understanding their physiological roles and for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the modern analytical techniques and integrated workflows employed for the structural characterization of complex this compound. It details experimental protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and chemical degradation methods, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes visual representations of experimental workflows, logical relationships between analytical techniques, and a key signaling pathway involving this compound, all generated using the DOT language for Graphviz.